PROTAC ERR(c) paragraph sign ligand 2 is a novel compound designed as a proteolysis targeting chimera, which utilizes the principles of targeted protein degradation to selectively degrade the estrogen-related receptor alpha (ERRα). This compound represents a significant advancement in the field of targeted therapeutics, particularly in addressing diseases associated with ERRα dysregulation, such as certain cancers and metabolic disorders. The design of PROTACs involves combining a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
The compound is classified under the category of small-molecule degraders known as PROTACs. It is synthesized from various ligands that interact with ERRα and an E3 ligase, specifically the von Hippel-Lindau (VHL) ligase, which has been shown to effectively mediate ERRα degradation. The development of PROTAC ERR(c) paragraph sign ligand 2 is rooted in extensive research into the structure-activity relationships of previous PROTACs and their linkers, which play critical roles in the efficacy and selectivity of these compounds .
The synthesis of PROTAC ERR(c) paragraph sign ligand 2 involves several key steps:
PROTAC ERR(c) paragraph sign ligand 2 features a heterobifunctional structure comprising:
The molecular structure allows for the formation of a ternary complex between ERRα, VHL, and the PROTAC, facilitating ubiquitination . Detailed structural data can be derived from X-ray crystallography or computational modeling studies.
The primary chemical reaction involved in the mechanism of action for PROTAC ERR(c) paragraph sign ligand 2 is ubiquitination. This process includes:
The mechanism of action for PROTAC ERR(c) paragraph sign ligand 2 involves:
This mechanism highlights how PROTACs can modulate protein levels with high specificity and efficiency.
The physical properties of PROTAC ERR(c) paragraph sign ligand 2 include:
Chemical properties involve reactivity profiles that dictate interactions with biological targets, including pKa values relevant for ionization states at physiological pH .
PROTAC ERR(c) paragraph sign ligand 2 has several potential applications in scientific research:
Targeted protein degradation via PROteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology. Unlike small-molecule inhibitors that require continuous target occupancy to block protein function, PROTACs operate through an event-driven mechanism. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, inducing its ubiquitination and subsequent degradation by the proteasome. This catalytic process allows for sustained effects even after the PROTAC dissociates, enabling potent action at sub-stoichiometric concentrations [2] [4].
The first-generation PROTACs (2001) utilized peptide-based ligands for E3 ligases like β-TRCP and VHL. However, their peptidic nature limited cellular permeability and bioavailability. A breakthrough came in 2008 with the development of the first fully small-molecule PROTAC using nutlin-3 (MDM2 ligand) to degrade the androgen receptor. Subsequent advances identified high-affinity non-peptidic E3 ligands, notably for cereblon (CRBN) (via immunomodulatory imide drugs) and VHL (via optimized HIF-1α mimetics). These innovations enabled nanomolar-range degraders like PROTAC ERRα ligand 2 [2] [4] [9].
Table 1: Evolution of Key PROTAC Technologies
| Generation | Time Period | Key E3 Ligands | Targets | Limitations |
|---|---|---|---|---|
| Peptide-based | 2001–2008 | β-TRCP, VHL (peptide) | MetAP-2, AR | Poor cell permeability |
| Early small-molecule | 2008–2015 | MDM2 (nutlin), cIAP | AR, ER | Micromolar potency |
| Modern degraders | 2015–present | CRBN (thalidomide analogs), VHL (small molecule) | BRD4, RIPK2, ERRα | Hook effect, molecular weight |
ERRα (NR3B1) is an orphan nuclear receptor sharing structural homology with estrogen receptors but distinct in function. It regulates cellular energy metabolism by transcriptionally activating genes involved in mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid β-oxidation, and the tricarboxylic acid (TCA) cycle. ERRα’s activity is orchestrated through partnerships with coactivators PGC-1α and PGC-1β, which serve as its primary regulatory "protein ligands" in lieu of endogenous small-molecule hormones. Under physiological conditions, the ERRα/PGC-1 complex responds to energy demands in tissues like muscle, heart, and brown adipose tissue [3] [8].
In cancer, ERRα exhibits context-dependent dysregulation. It is overexpressed in hormone-related malignancies (breast, ovarian, endometrial) and metabolic tumors. TCGA molecular classification reveals ERRα hyperactivity correlates with aggressive subtypes: HER2-positive, triple-negative breast cancer (TNBC), and copy-number-high endometrial carcinomas. Its role extends beyond metabolism to angiogenesis regulation via VEGF induction and hypoxia adaptation through crosstalk with HIF-1α [3] [6] [8].
Table 2: Key Metabolic Pathways Regulated by ERRα
| Pathway | Target Genes | Biological Role | Cancer Relevance |
|---|---|---|---|
| Oxidative Phosphorylation | ATP5A1, COX5B, CYCS | Mitochondrial ATP production | Sustains energy-demanding tumor growth |
| Fatty Acid Oxidation | CPT1B, ACADVL | Lipid breakdown for energy | Supports survival in nutrient-poor niches |
| TCA Cycle | IDH3A, SDHB | Mitochondrial respiration | Promotes biosynthetic intermediates |
| Glycolysis | HK2, PFKFB3 | Glucose utilization | Warburg effect augmentation |
| Angiogenesis | VEGF, PDGFB | Blood vessel formation | Metastasis and microenvironment remodeling |
ERRα is a compelling therapeutic target due to its master regulatory role in cancer cell metabolism and therapy resistance. In ERα-negative breast cancers, ERRα drives proliferation independently of estrogen signaling. In endometrial carcinomas, its activity correlates with high-risk molecular subtypes (CNH) and poor prognosis. Mechanistically, ERRα contributes to oncogenesis via:
PROTAC ERRα ligand 2 addresses limitations of traditional inverse agonists (e.g., XCT790) that merely inhibit ERRα-coactivator binding without reducing protein levels. By achieving catalytic degradation, it overcomes compensatory overexpression and sustains pathway suppression [1] [6].
Table 3: PROTAC ERRα Ligand 2 Compound Summary
| Property | Value | Property | Value |
|---|---|---|---|
| Catalog Number | T5835 | Molecular Weight | 445.31 |
| CAS Number | 2306388-57-6 | Formula | C₂₀H₁₃F₆NO₄ |
| Target | ERRα | IC₅₀ | 5.67 nM |
| Purity | ≥95% | Solubility | DMSO (10 mM) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1